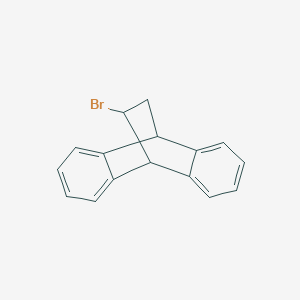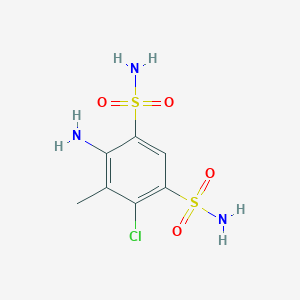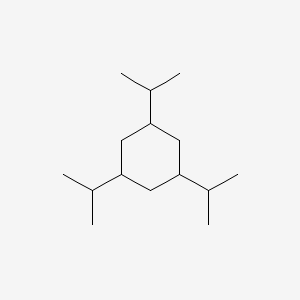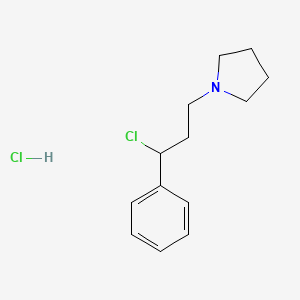
2-Butyl-4,5-dihydro-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4,5-dihydro-1,3-thiazole is an organic compound with the molecular formula C(_7)H(_13)NS. It belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4,5-dihydro-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form, such as a thiazolidine.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
2-Butyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
Mécanisme D'action
The mechanism of action of 2-Butyl-4,5-dihydro-1,3-thiazole varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-Butyl-4,5-dihydro-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-sec-Butyl-4,5-dihydrothiazole: Known for its role as a pheromone in rodents.
2-Heptyl-4,5-dihydro-1,3-thiazole: Used in flavor and fragrance industries.
2-(4-Methylphenyl)-4,5-dihydro-1,3-thiazole: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it valuable for various applications.
Propriétés
Numéro CAS |
28221-34-3 |
|---|---|
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
2-butyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-2-3-4-7-8-5-6-9-7/h2-6H2,1H3 |
Clé InChI |
NTJAWQUVLBPTQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)





![4-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B12002375.png)


![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)


